molecular formula C20H20N2O3S2 B2460708 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1705980-02-4

3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2460708
CAS No.: 1705980-02-4
M. Wt: 400.51
InChI Key: HHVVAINAFQCHTC-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule of interest in early-stage pharmacological research and chemical probe development. Its molecular architecture incorporates a methylsulfonylphenyl group and a (thiophen-3-yl)pyridinyl moiety, structural features commonly associated with modulation of kinase and receptor activity. Researchers may find value in this compound as a core scaffold for designing novel inhibitors, particularly for kinases like Polo-like kinase 4 (PLK4) or FMS-like tyrosine kinase 3 (FLT3), where similar sulfonyl-containing heterocyclic compounds have demonstrated potent and selective activity . Furthermore, the thiophene and pyridine subunits are prevalent in ligands targeting various biological receptors, suggesting potential utility in exploring transient receptor potential (TRPV1) pathways or other ion channels . This compound is provided as a high-purity chemical tool to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in an academic or discovery research setting. It is strictly for laboratory research use.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVAINAFQCHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Intermediate Formation

The synthesis begins with the preparation of 3-(4-(methylthio)phenyl)propanoic acid. Friedel-Crafts acylation of thioanisole (4-methylthiophenyl ether) with propionyl chloride in the presence of AlCl₃ generates 3-(4-(methylthio)phenyl)propanoyl chloride. Subsequent hydrolysis under basic conditions yields the corresponding carboxylic acid. This method mirrors protocols used for analogous arylpropanoyl derivatives.

Oxidation to Sulfone

The methylthio group undergoes oxidation to the methylsulfonyl functionality using sodium periodate (NaIO₄) in aqueous medium. As demonstrated in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, NaIO₄ effectively converts thioethers to sulfones under reflux conditions within 2 hours, achieving yields exceeding 65%. Alternative oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic tungstate may also be employed, though NaIO₄ offers cost and safety advantages for scale-up.

Table 1: Comparative Oxidation Conditions for Sulfone Formation

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
NaIO₄ H₂O/CH₃CN 80 2 67
mCPBA DCM 25 12 82
H₂O₂/WO₃ EtOH/H₂O 70 6 75

Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Coupling

The pyridine-thiophene hybrid structure is constructed via palladium-catalyzed cross-coupling. 5-Bromopyridin-3-ylmethanol reacts with thiophen-3-ylboronic acid using Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in a toluene/ethanol/water solvent system. This method, adapted from protocols for analogous heterobiaryl systems, typically affords coupling products in 70–85% yield after column chromatography.

Reductive Amination

Conversion of the alcohol to the amine proceeds through a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as base
  • Displacement : Reaction with sodium azide followed by Staudinger reduction using triphenylphosphine and subsequent hydrolysis

This sequence avoids the need for hazardous azide handling while maintaining stereochemical integrity, as evidenced in the synthesis of chiral sulfonamide derivatives.

Amide Bond Formation

Coupling of 3-(4-(methylsulfonyl)phenyl)propanoic acid with (5-(thiophen-3-yl)pyridin-3-yl)methanamine employs standard peptide coupling reagents. A comparative study of activating agents reveals:

Table 2: Amide Coupling Efficiency

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DMF 25 12 78
HATU/DIEA DCM 0→25 4 85
Propylphosphonic anhydride THF 25 6 81

The HATU/DIEA system provides optimal results, with Fourier-transform infrared (FTIR) spectroscopy confirming complete conversion through disappearance of the carboxylic acid O-H stretch at 2500–3300 cm⁻¹. Purification via flash chromatography on silica gel (DCM/MeOH 95:5) removes unreacted starting materials and byproducts.

Alternative Synthetic Routes

One-Pot Tandem Oxidation-Coupling

An innovative approach combines thioether oxidation and amide formation in a single reaction vessel. Sequential addition of NaIO₄ followed by coupling reagents minimizes intermediate isolation steps. While this method reduces processing time by 30%, yields remain suboptimal (58–62%) due to competing side reactions between the oxidizing agent and amine component.

Enzymatic Amination

Recent advances in biocatalysis suggest potential for lipase-mediated amidation under mild conditions. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether facilitates the coupling at 40°C with 69% yield, though substrate solubility limitations require further optimization.

Process Optimization Considerations

Scale-up challenges primarily relate to the exothermic nature of the sulfonation and coupling steps. Implementing:

  • Controlled addition rates for NaIO₄ during oxidation
  • Jacketed reactors with precise temperature control (-5°C to 100°C)
  • Continuous flow chemistry for the Suzuki coupling

reduces thermal degradation risks. Patented workup procedures involving aqueous/organic biphasic extraction followed by activated carbon treatment improve purity to >98% as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the nitro groups or convert carbonyl functionalities within the molecule.

  • Substitution: : Halogenation or nitration can be performed on the aromatic rings, allowing further functionalization.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : N-bromosuccinimide for bromination, nitric acid for nitration.

Major Products Formed: These reactions typically yield derivatives with altered electronic properties, potentially useful for various applications, including drug design or material science.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a methylsulfonyl group and a thiophene-pyridine moiety. Its molecular formula is C18H22N4O4S2C_{18}H_{22}N_{4}O_{4}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, the methylsulfonyl group may enhance binding affinity to target enzymes, leading to increased efficacy in inhibiting specific biochemical pathways. This mechanism is crucial in drug design for conditions such as cancer and metabolic disorders.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies suggest that derivatives with similar functional groups can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them effective against a range of pathogens. This application is particularly relevant in the context of rising antibiotic resistance.

Cancer Treatment

Recent studies have explored the potential of this compound in cancer therapy. Its ability to modulate key signaling pathways involved in tumor growth and proliferation positions it as a candidate for further development in oncology. For example, compounds with similar structural features have been noted for their ability to induce apoptosis in cancer cells.

Neurological Disorders

There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction of thiophene and pyridine rings with neurotransmitter systems could play a role in modulating neuroinflammatory responses.

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompoundActivityMechanism
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAntimicrobialInhibits cell wall synthesis
Compound CNeuroprotectiveModulates inflammatory pathways

These findings highlight the versatility of compounds related to 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide across different therapeutic areas.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Often targets proteins or nucleic acids, binding through non-covalent interactions.

  • Pathways Involved: : May modulate signaling pathways, influence gene expression, or alter enzymatic activity.

Comparison with Similar Compounds

Similar Compounds:
  • 3-(4-Methylsulfonyl)phenyl derivatives: : Share the sulfonylbenzene core but differ in side chains.

  • N-((5-Phenylpyridin-3-yl)methyl)propanamide: : Lacks the thiophene moiety but similar pyridine scaffold.

Uniqueness: The presence of both thiophene and pyridine rings coupled with a methylsulfonyl group distinguishes 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide from other compounds, contributing to its unique chemical and biological properties.

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Biological Activity

3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, a compound with the CAS number 1705980-02-4, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The molecular formula of the compound is C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of 400.5 g/mol. The structure features both methylsulfonyl and thiophene moieties, contributing to its unique electronic properties and potential biological interactions.

PropertyValue
Molecular FormulaC20H20N2O3S2
Molecular Weight400.5 g/mol
CAS Number1705980-02-4

Synthesis

The synthesis involves several key steps:

  • Formation of Methylsulfonylphenyl Intermediate : Achieved through sulfonation followed by methylation.
  • Coupling with Thiophene Derivatives : Utilizes cross-coupling reactions like Suzuki or Stille coupling.
  • Amidation : The final amide bond formation occurs between the carboxylic acid derivative and an amine.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may bind to specific enzymes or receptors, modulating their activities.
  • Signal Transduction Alteration : The compound could affect various signaling pathways within cells, potentially influencing cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

In vitro assays have demonstrated that compounds similar in structure exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have shown enhanced activity against various bacterial strains.

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This mechanism could be relevant for developing treatments for inflammatory diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The cytotoxicity profile indicates a favorable therapeutic index, making it a candidate for further development in oncology.

Case Studies and Research Findings

  • Study on Cytotoxic Effects : A recent study examined the cytotoxic effects of related compounds on glioma cells, revealing that certain structural modifications enhance potency while reducing toxicity to normal cells .
  • Anti-inflammatory Activity Assessment : Another investigation focused on the anti-inflammatory potential of similar sulfonamide compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds indicates that modifications can lead to improved bioavailability and reduced side effects .

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